molecular formula C19H25N3O B7479331 (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

Cat. No.: B7479331
M. Wt: 311.4 g/mol
InChI Key: UGHGOLGXVHQJEF-UHFFFAOYSA-N
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Description

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrocarbazole core, followed by the introduction of the diazepane ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring or the tetrahydrocarbazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

In industry, this compound is explored for its use in the development of advanced materials. Its chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone involves its interaction with specific molecular targets. The diazepane ring and tetrahydrocarbazole moiety may bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone: shares similarities with other diazepane and carbazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of both a diazepane ring and a tetrahydrocarbazole moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-21-9-4-10-22(12-11-21)19(23)14-7-8-18-16(13-14)15-5-2-3-6-17(15)20-18/h7-8,13,20H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHGOLGXVHQJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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